Ethyl 4,6-dichloro-2-methylnicotinate
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Overview
Description
Ethyl 4,6-dichloro-2-methylnicotinate is a chemical compound with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms at the 4 and 6 positions, a methyl group at the 2 position, and an ethyl ester group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Ethyl 4,6-dichloro-2-methylnicotinate can be synthesized through several methods. One common synthetic route involves the esterification of 4,6-dichloro-2-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 4,6-dichloro-2-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO₄).
Scientific Research Applications
Ethyl 4,6-dichloro-2-methylnicotinate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial agents, is ongoing.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4,6-dichloro-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the ester group can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biochemical pathways, affecting processes like signal transduction or metabolic regulation .
Comparison with Similar Compounds
Ethyl 4,6-dichloro-2-methylnicotinate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
4,6-Dichloro-2-methylnicotinic acid: The acid form of the compound without the ester group.
4,6-Dichloro-2-methylnicotinaldehyde: Contains an aldehyde group instead of an ester group.
Ethyl 2,4-dichloro-6-methyl-3-pyridinecarboxylate: A related compound with different substitution patterns on the pyridine ring.
Properties
IUPAC Name |
ethyl 4,6-dichloro-2-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)8-5(2)12-7(11)4-6(8)10/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIMLSAAPISOEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383039 |
Source
|
Record name | ETHYL 4,6-DICHLORO-2-METHYLNICOTINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
686279-09-4 |
Source
|
Record name | ETHYL 4,6-DICHLORO-2-METHYLNICOTINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,6-dichloro-2-methylnicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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